molecular formula C19H18N2O3 B13875984 tert-butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate

tert-butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate

Cat. No.: B13875984
M. Wt: 322.4 g/mol
InChI Key: PSPRORMIGXSAAU-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate is a synthetic intermediate featuring a tert-butyl carbamate-protected indazole core and a 4-formylphenyl substituent at the 5-position. The formyl group serves as a reactive handle for downstream modifications, such as condensation or reductive amination, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-17-9-8-15(10-16(17)11-20-21)14-6-4-13(12-22)5-7-14/h4-12H,1-3H3

InChI Key

PSPRORMIGXSAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indazole derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(4-carboxyphenyl)indazole-1-carboxylate.

    Reduction: 5-(4-hydroxymethylphenyl)indazole-1-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Reactivity

The substituent at the 5-position of the indazole ring significantly influences the compound’s physicochemical properties and reactivity. Below is a comparative table of key analogs:

Compound Name Substituent at 5-Position Key Reactivity/Applications Physical State Reference ID
tert-Butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate (Target) 4-Formylphenyl Formyl group enables condensation, Schiff base formation, or reductive amination. Not reported N/A
tert-Butyl 5-(Propylthio)-1H-indazole-1-carboxylate Propylthio Thioether group participates in oxidation or nucleophilic substitution. Light brown oil
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Boronic ester (Pinacol boronate) Suzuki-Miyaura cross-coupling for C–C bond formation. Solid (mp 110–113°C)
tert-Butyl 5-((2-(4-acetylphenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate Acetylphenyl-pyrimidine Acetyl group undergoes reduction (e.g., to amine) or nucleophilic addition. Crude solid
tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate Hydroxyphenyl-quinazoline Hydroxyl group facilitates hydrogen bonding or further functionalization (e.g., etherification). Solid
tert-Butyl 5-(2-(trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate Trimethylsilyl-protected ethynyl Ethynyl group enables click chemistry (e.g., CuAAC) after deprotection. Not reported

Physicochemical Properties

  • Formyl vs. Boronic Ester : The boronic ester () is a crystalline solid (mp 110–113°C), while the thioether () is an oil, highlighting how polar substituents (e.g., boronate) enhance crystallinity.
  • Hydroxyphenyl-Quinazoline Derivative : Exhibits a predicted density of 1.32 g/cm³ and pKa ~9.20, suggesting moderate solubility in polar solvents .

Stability and Handling

  • The tert-butyl carbamate group in all analogs confers stability under basic/acidic conditions.
  • The formyl group may require inert storage to prevent oxidation, whereas boronic esters are moisture-sensitive .

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